molecular formula C18H30 B1200818 5-Phenyldodecane CAS No. 2719-63-3

5-Phenyldodecane

Cat. No.: B1200818
CAS No.: 2719-63-3
M. Wt: 246.4 g/mol
InChI Key: NPAWGLOPXKCTCV-UHFFFAOYSA-N
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Description

5-Phenyldodecane: is an organic compound classified as an alkylbenzene. It consists of a dodecane chain substituted at the fifth carbon by a phenyl group. The molecular formula of this compound is C18H30 , and it has a molecular weight of 246.43 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions:

5-Phenyldodecane can be synthesized through the Friedel-Crafts alkylation of benzene with 1-dodecene. This reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Formation of the carbocation: The Lewis acid catalyst facilitates the formation of a carbocation from 1-dodecene.

    Electrophilic aromatic substitution: The carbocation then reacts with benzene to form this compound.

Industrial Production Methods:

In industrial settings, the production of this compound often involves the use of zeolite catalysts . These catalysts enhance the selectivity and yield of the desired product by promoting the formation of more external phenyl isomers . The reaction conditions typically include elevated temperatures and pressures to optimize the reaction rate and product yield.

Chemical Reactions Analysis

Types of Reactions:

5-Phenyldodecane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of this compound typically leads to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. These reactions can convert this compound into its corresponding alkane.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst (e.g., palladium on carbon).

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated, nitrated, or alkylated derivatives of this compound.

Scientific Research Applications

5-Phenyldodecane has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies of alkylbenzene behavior and reactivity. Researchers investigate its chemical properties and reactions to understand the behavior of similar compounds.

    Biology: Studies on the biological activity of alkylbenzenes often include this compound to evaluate its effects on biological systems.

    Medicine: While not a primary focus, derivatives of this compound may be explored for potential pharmaceutical applications.

    Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Phenyldodecane in chemical reactions involves the formation of intermediates such as carbocations or radicals, depending on the reaction conditions. For example, in the Friedel-Crafts alkylation, the Lewis acid catalyst facilitates the formation of a carbocation from 1-dodecene, which then reacts with benzene to form this compound .

In biological systems, the exact mechanism of action may vary depending on the specific application and target. the general principle involves the interaction of this compound with cellular components, potentially affecting membrane structures or signaling pathways.

Comparison with Similar Compounds

  • 1-Phenyldodecane
  • 2-Phenyldodecane
  • 3-Phenyldodecane
  • 4-Phenyldodecane
  • 6-Phenyldodecane

Comparison:

5-Phenyldodecane is unique among its isomers due to the position of the phenyl group on the fifth carbon of the dodecane chain. This positioning can influence its chemical reactivity and physical properties. For instance, the location of the phenyl group can affect the compound’s boiling point, solubility, and interaction with other molecules .

Properties

IUPAC Name

dodecan-5-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30/c1-3-5-7-8-10-14-17(13-6-4-2)18-15-11-9-12-16-18/h9,11-12,15-17H,3-8,10,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAWGLOPXKCTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875107
Record name BENZENE, (1-BUTYLOCTYL)-
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Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Vapor Pressure

0.000584 [mmHg]
Record name 5-Phenyldodecane
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CAS No.

2719-63-3
Record name 5-Phenyldodecane
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Record name 5-Phenyldodecane
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Record name BENZENE, (1-BUTYLOCTYL)-
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Record name 5-phenyldodecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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